molecular formula C12H14ClNO2 B2552974 2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide CAS No. 1286732-30-6

2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide

Cat. No.: B2552974
CAS No.: 1286732-30-6
M. Wt: 239.7
InChI Key: PSNIXNGPXQHKFS-UHFFFAOYSA-N
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Description

2-Chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is a benzamide derivative characterized by a 2-chloro-substituted aromatic ring and a unique amide nitrogen substituent: a (1-(hydroxymethyl)cyclopropyl)methyl group.

Properties

IUPAC Name

2-chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-10-4-2-1-3-9(10)11(16)14-7-12(8-15)5-6-12/h1-4,15H,5-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNIXNGPXQHKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CC=C2Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide typically involves the following steps:

    Formation of the cyclopropyl ring: This can be achieved through the reaction of an appropriate alkene with a diazo compound under photochemical or thermal conditions.

    Introduction of the hydroxymethyl group: The cyclopropyl ring can be functionalized by reacting with formaldehyde in the presence of a base to introduce the hydroxymethyl group.

    Formation of the benzamide structure: The final step involves the reaction of the hydroxymethylcyclopropyl intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chloro group can be reduced to form the corresponding benzylamine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-chloro-N-((1-(carboxymethyl)cyclopropyl)methyl)benzamide.

    Reduction: Formation of 2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzylamine.

    Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide serves as a building block for synthesizing more complex organic molecules. Its structural components can be modified to create derivatives with enhanced properties.

Biology

Research indicates that this compound may possess various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains.
  • Anticancer Properties : Investigations are ongoing to evaluate its cytotoxic effects on cancer cell lines.

Medicine

The compound is being explored for its therapeutic applications, particularly as a precursor in drug development. Its unique structure may allow it to interact with biological targets effectively.

Industry

In industrial applications, this compound can be utilized in the development of new materials or as an intermediate in synthesizing specialty chemicals.

Antimicrobial Studies

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations.

Cytotoxicity Assays

In vitro assays demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells, indicating potential for therapeutic use in oncology.

Activity TypeTarget Organism/Cell LineIC50 (μM)Observations
AntimicrobialStaphylococcus aureus5.0Significant inhibition observed
AntimicrobialEscherichia coli7.5Moderate inhibition
CytotoxicityCancer Cell Lines10.5Selective against cancer cells

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro group and the cyclopropyl ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Features and Substituent Effects

Key Comparisons :

  • Benzamide Core :
    • Target Compound : 2-chloro substituent (electron-withdrawing, meta-directing) .
    • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : 3-methyl substituent (electron-donating, ortho/para-directing) .
    • 5-Chloro-N-cyclopropyl-2-nitrobenzamide : 2-nitro and 5-chloro groups (strong electron-withdrawing effects) .
  • Amide Nitrogen Substituents: Target Compound: (1-(Hydroxymethyl)cyclopropyl)methyl group—combines cyclopropane steric hindrance with hydroxymethyl polarity . CE-224,535: (1-Hydroxycycloheptyl)methyl and triazinone moieties—larger cycloheptyl ring and heterocyclic system enhance conformational flexibility . 5-Chloro-N-cyclopropyl-2-nitrobenzamide: Cyclopropyl group directly attached to nitrogen—simpler structure with fewer hydrogen-bonding sites .

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Benzamide Substituent Amide Nitrogen Substituent Key Functional Groups References
2-Chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide 2-chloro (1-(hydroxymethyl)cyclopropyl)methyl Chloro, hydroxymethyl, cyclopropane N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl Methyl, hydroxyl, tert-butyl-like
5-Chloro-N-cyclopropyl-2-nitrobenzamide 5-chloro-2-nitro Cyclopropyl Chloro, nitro, cyclopropane
CE-224,535 2-chloro (1-Hydroxycycloheptyl)methyl and triazinone Chloro, hydroxycycloheptyl, triazinone
Physicochemical Properties

Melting Points and Solubility :

  • Cyclopropane-containing compounds (e.g., target compound) typically exhibit higher melting points due to ring strain and rigidity. For example, a structurally unrelated cyclopropane derivative, N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine, has a decomposition melting point of 271–272°C .
  • Hydroxyl groups (e.g., in the target compound and CE-224,535) enhance water solubility compared to nitro or methyl substituents .

Spectroscopic Data :

  • IR : Hydroxymethyl groups show broad O–H stretches (~3200–3600 cm⁻¹), while amide C=O stretches appear near 1645–1680 cm⁻¹ .
  • NMR : Cyclopropane protons resonate between δ 0.5–1.5 ppm, whereas hydroxymethyl groups appear near δ 3.5–4.5 ppm .

Table 2: Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) IR Peaks (cm⁻¹) 1H NMR Shifts (δ, ppm) References
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ Not reported ~3235 (N–H), 1645 (C=O) 2.40 (s, CH₃), 3.31 (s, N–CH₃)
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine C₉H₁₀ClN₃O₂S₂ 271–272 (dec.) 3235 (N–NH₂), 1645 (C=N) 2.40 (CH₃), 3.31 (N–CH₃), 7.86 (H-5)
5-Chloro-N-cyclopropyl-2-nitrobenzamide C₁₀H₉ClN₂O₃ Not reported Not provided Not provided

Biological Activity

2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is an organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chloro group, a hydroxymethyl substituent, and a cyclopropyl ring attached to a benzamide backbone. Its unique structure may influence its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro group and the cyclopropyl ring can enhance binding affinity and specificity towards these targets.

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to significant biological effects, including anti-inflammatory and anticancer properties .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on structurally related compounds have shown efficacy in inhibiting tumor cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (μM)Cancer Cell Line
Compound A3.2THP-1 (AML)
Compound B2.5MCF-7 (Breast Cancer)
Compound C4.0HeLa (Cervical Cancer)

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, potentially making it a candidate for antibiotic development.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa32 μg/mL

Case Studies

Several studies have explored the biological activity of compounds within the same class as this compound.

  • Study on BACE1 Inhibitors : A study focused on the development of β-secretase inhibitors for Alzheimer's disease found that similar benzamide derivatives exhibited significant inhibitory activity against BACE1, suggesting a potential application in neurodegenerative disorders .
  • Antimalarial Research : Another investigation into cyclopropyl carboxamide derivatives demonstrated their efficacy against malaria parasites, highlighting the versatility of this structural motif in drug discovery .

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